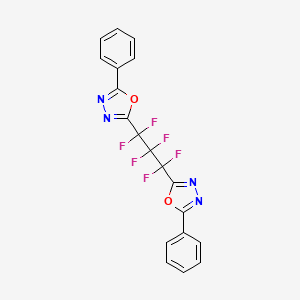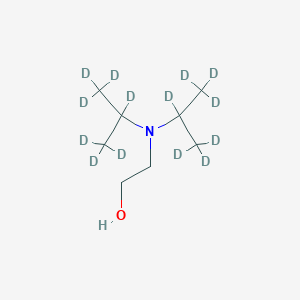
1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane is a fluorinated epoxy compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts high thermal stability and chemical resistance, making it valuable in various industrial applications. This compound is particularly notable for its use in high-performance coatings, adhesives, and composite materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane typically involves the reaction of hexafluoropentane with epichlorohydrin in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final epoxy compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane undergoes various chemical reactions, including:
Epoxy Ring Opening: This reaction can be catalyzed by acids, bases, or nucleophiles, leading to the formation of diols or other functionalized derivatives.
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Acid Catalysts: Sulfuric acid or hydrochloric acid for epoxy ring opening.
Base Catalysts: Sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Nucleophiles: Alcohols, amines, or thiols for functionalization.
Major Products Formed
Diols: Formed from the ring-opening reactions.
Functionalized Epoxides: Resulting from substitution reactions with various nucleophiles.
Scientific Research Applications
1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of advanced polymers and resins with enhanced thermal and chemical resistance.
Biology: Employed in the development of bio-compatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in creating durable and inert coatings for implants and prosthetics.
Industry: Utilized in high-performance coatings, adhesives, and composite materials for aerospace, automotive, and electronics industries.
Mechanism of Action
The mechanism of action of 1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane involves the interaction of its epoxy groups with various substrates. The epoxy groups can undergo ring-opening reactions, leading to the formation of covalent bonds with other molecules. This reactivity is crucial for its role in polymerization and cross-linking processes, which enhance the mechanical and thermal properties of the resulting materials.
Comparison with Similar Compounds
Similar Compounds
1,6-Bis(2,3-epoxypropoxy)naphthalene: Another epoxy compound with similar reactivity but different structural properties.
2,2’-[1,6-Naphthalenediylbis(oxymethylene)]bis[oxirane]: A compound with comparable epoxy functionality but distinct molecular architecture.
Uniqueness
1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane is unique due to the presence of multiple fluorine atoms, which impart exceptional thermal stability and chemical resistance. This makes it particularly suitable for applications requiring high-performance materials with robust properties.
Properties
CAS No. |
4798-39-4 |
|---|---|
Molecular Formula |
C11H14F6O4 |
Molecular Weight |
324.22 g/mol |
IUPAC Name |
2-[[2,2,3,3,4,4-hexafluoro-5-(oxiran-2-ylmethoxy)pentoxy]methyl]oxirane |
InChI |
InChI=1S/C11H14F6O4/c12-9(13,5-18-1-7-3-20-7)11(16,17)10(14,15)6-19-2-8-4-21-8/h7-8H,1-6H2 |
InChI Key |
OIGSRLUDJHIAPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCC(C(C(COCC2CO2)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


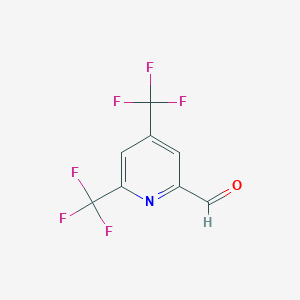
![N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13419459.png)

![N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide](/img/structure/B13419470.png)
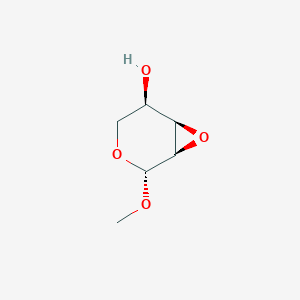
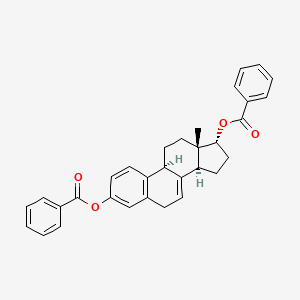
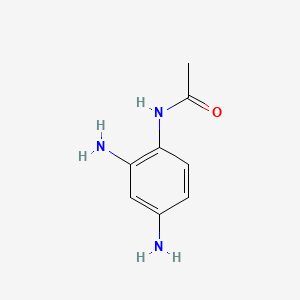
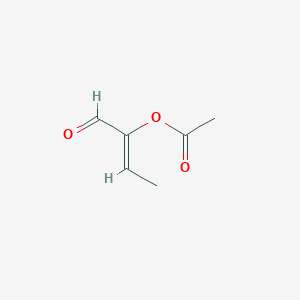
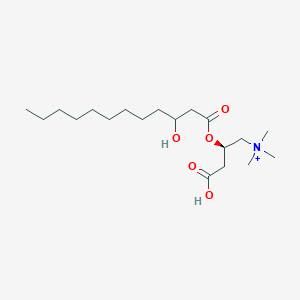
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)

